molecular formula C10H12N2O2 B12989780 N-Cyclopropyl-N-(pyridin-4-yl)glycine

N-Cyclopropyl-N-(pyridin-4-yl)glycine

Cat. No.: B12989780
M. Wt: 192.21 g/mol
InChI Key: VAYJCOHQDZCHEX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(pyridin-4-yl)glycine is a compound that features a cyclopropyl group attached to a glycine moiety, with a pyridin-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(pyridin-4-yl)glycine typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by the addition of glycine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can further enhance the production process by reducing human error and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(pyridin-4-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in dry solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions usually conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or halogen used.

Scientific Research Applications

N-Cyclopropyl-N-(pyridin-4-yl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(pyridin-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-(pyridin-3-yl)glycine
  • N-Cyclopropyl-N-(pyridin-2-yl)glycine
  • N-Cyclopropyl-N-(pyridin-4-yl)alanine

Uniqueness

N-Cyclopropyl-N-(pyridin-4-yl)glycine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-[cyclopropyl(pyridin-4-yl)amino]acetic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)7-12(8-1-2-8)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2,(H,13,14)

InChI Key

VAYJCOHQDZCHEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC(=O)O)C2=CC=NC=C2

Origin of Product

United States

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